(3-Fluoro-4-methoxypyridin-2-yl)methanamine hydrochloride

Catalog No.
S8518323
CAS No.
M.F
C7H10ClFN2O
M. Wt
192.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Fluoro-4-methoxypyridin-2-yl)methanamine hydroc...

Product Name

(3-Fluoro-4-methoxypyridin-2-yl)methanamine hydrochloride

IUPAC Name

(3-fluoro-4-methoxypyridin-2-yl)methanamine;hydrochloride

Molecular Formula

C7H10ClFN2O

Molecular Weight

192.62 g/mol

InChI

InChI=1S/C7H9FN2O.ClH/c1-11-6-2-3-10-5(4-9)7(6)8;/h2-3H,4,9H2,1H3;1H

InChI Key

FRKYGLZACQRAGX-UHFFFAOYSA-N

SMILES

COC1=C(C(=NC=C1)CN)F.Cl

Canonical SMILES

COC1=C(C(=NC=C1)CN)F.Cl

(3-Fluoro-4-methoxypyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H10ClFN2OC_7H_{10}ClFN_2O and a CAS number of 1933516-25-6. It appears as a white to off-white solid and is primarily used in laboratory settings for scientific research purposes. The compound features a pyridine ring substituted with a fluorine atom and a methoxy group, which contributes to its unique chemical properties and potential biological activity. Its structure can be represented as follows:

Structure C7H10ClFN2O\text{Structure }\text{C}_7\text{H}_{10}\text{ClF}\text{N}_2\text{O}

Typical of amines and pyridine derivatives. These include:

  • Nucleophilic Substitution Reactions: Due to the presence of the nitrogen atom, the compound can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Acid-Base Reactions: The amine group can accept protons in acidic environments, forming a protonated species.
  • Reactions with Electrophiles: The electron-rich nitrogen can react with electrophiles, leading to the formation of new compounds.

These reactions are essential for synthesizing derivatives or modifying the compound for specific applications.

The synthesis of (3-Fluoro-4-methoxypyridin-2-yl)methanamine hydrochloride typically involves several steps:

  • Formation of the Pyridine Ring: Starting from appropriate precursors, the pyridine ring is constructed through cyclization reactions.
  • Introduction of Functional Groups: The methoxy group can be introduced via methylation reactions, while the fluorine atom may be added using fluorination techniques.
  • Final Conversion to Hydrochloride Salt: The free base form of (3-Fluoro-4-methoxypyridin-2-yl)methanamine can be converted into its hydrochloride salt by reacting with hydrochloric acid.

These methods highlight the importance of careful selection of reagents and conditions to achieve high yields and purity.

(3-Fluoro-4-methoxypyridin-2-yl)methanamine hydrochloride has several applications in research:

  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its potential biological activities make it a candidate for drug discovery programs targeting various diseases.

Due to its unique structure, it may also be used in studies related to medicinal chemistry and pharmacology.

Interaction studies involving (3-Fluoro-4-methoxypyridin-2-yl)methanamine hydrochloride focus on its reactivity with biological targets or other chemical entities. These studies are crucial for understanding how this compound might behave in biological systems or its potential side effects when used as a drug candidate.

Key areas of investigation may include:

  • Binding Affinity Studies: Evaluating how well the compound interacts with specific receptors or enzymes.
  • Metabolic Stability Assessments: Understanding how the compound is processed within biological systems.

Similar Compounds

Several compounds share structural similarities with (3-Fluoro-4-methoxypyridin-2-yl)methanamine hydrochloride. These include:

  • (3-Fluoro-pyridin-4-yl)methanol - A derivative that lacks the amine functionality but retains similar reactivity patterns.
  • (4-Methoxy-pyridin-3-yl)methanamine - Similar in structure but differs in substitution patterns on the pyridine ring.
  • (4-Fluoro-pyridin-3-yl)methanamine - Shares the fluorine substitution but has different functional groups.

These compounds can be compared based on their reactivity, biological activity, and potential applications in research and pharmaceuticals. The uniqueness of (3-Fluoro-4-methoxypyridin-2-yl)methanamine hydrochloride lies in its specific combination of functional groups that may confer distinct properties not found in its analogs.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

192.0465688 g/mol

Monoisotopic Mass

192.0465688 g/mol

Heavy Atom Count

12

Dates

Last modified: 02-18-2024

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